Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization†

Chemical Communications Pub Date: 2014-02-14 DOI: 10.1039/C4CC00894D

Abstract

Described herein is a [1,4]-hydride shift mediated expeditious synthesis of 1-aminoindane derivatives. A wide variety of substrates could be employed in this reaction to afford various indane derivatives in good to excellent chemical yields. Examination of the amine moiety revealed that the sterically hindered amine is the key to achieving both low catalyst loading and excellent chemical yields.

Graphical abstract: Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization
Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization†
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